molecular formula C7H8BClN2O2 B2496560 Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride CAS No. 2377610-26-7

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride

Cat. No.: B2496560
CAS No.: 2377610-26-7
M. Wt: 198.41
InChI Key: IPJIKGJKMCILGV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

The boronic acid proton (-B(OH)₂) typically resonates as a broad singlet in the range of δ 7.0–8.5 ppm in ¹H NMR, though this peak may be absent in deuterated solvents or due to exchange broadening. The aromatic protons of the imidazo[1,2-a]pyridine core exhibit characteristic splitting patterns:

  • C2 proton : δ 8.2–8.5 ppm (doublet, J ≈ 8 Hz)
  • C5 proton : δ 7.4–7.8 ppm (multiplet)
    The hydrochloride ion does not produce distinct NMR signals but may influence chemical shifts via ionic interactions.

Infrared Spectroscopy (IR)

Key IR absorption bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
B-O-H (stretch) 3200–3500 (broad) Boronic acid hydroxyl
C=N/C=C (aromatic) 1600–1500 Ring vibrations
C-Cl (stretch) 600–700 Hydrochloride ion

The absence of a strong absorption near 1700 cm⁻¹ confirms the lack of carbonyl groups, consistent with the boronic acid structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) MS would reveal a molecular ion peak at m/z 198.41 [M]⁺. Fragmentation patterns may include loss of HCl (35.45 Da) or boron-containing fragments, though detailed MS data is not publicly available.

Comparative Analysis of Tautomeric Forms

Boronic acids can exist in equilibrium between keto-enol tautomers, but the hydrochloride salt may stabilize a specific form. For this compound:

Proposed Tautomers

Tautomer Structure Description Stability Factors
Boronic Acid -B(OH)₂ as the dominant form Stabilized by HCl via H-bonding
Enol Form Tautomerization to enol (unlikely) Unlikely due to HCl acidity

The hydrochloride counterion likely suppresses enolization by reducing the compound’s acidity, favoring the boronic acid tautomer. This is supported by the compound’s storage recommendations at -20°C to prevent degradation.

Electronic Structure and Frontier Molecular Orbital Properties

The electronic structure of this compound is influenced by the boronic acid group and the aromatic π-system. Frontier molecular orbitals (FMOs) play a critical role in reactivity, particularly in cross-coupling reactions.

HOMO and LUMO Contributions

Orbital Contribution Reactivity Implications
HOMO π-orbitals of imidazo[1,2-a]pyridine core Electron-rich sites for electrophilic attack
LUMO σ*-orbitals of B-O bonds Susceptibility to nucleophilic substitution

The boronic acid group’s LUMO is polarized toward the boron atom, enabling transmetalation steps in Suzuki-Miyaura couplings. Electron-donating substituents on the imidazo[1,2-a]pyridine core (e.g., -OCH₃) may raise the HOMO energy, enhancing nucleophilicity.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5,11-12H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGNVOZYFJQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CN=C2C=C1)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-boronic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. Common synthetic strategies include:

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Imidazo[1,2-a]pyridine-6-boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. Key findings include:

Reaction Conditions and Substrates

ElectrophileCatalyst SystemSolventTemperature (°C)Yield (%)Source
5-BromobenzoxazolePdCl₂(dppf)₂ (3 mol%)DME/Water (5:1)Reflux86
Methyl 5-chloropyrazine-2-carboxylatePdCl₂(dppf)₂ (3 mol%)DME/Water (5:1)Reflux59
2-Chloro-3-iodopyridinePdCl₂(dppf)₂ (3 mol%)DME/Water (5:1)6072
  • Key Observations :

    • Higher yields are achieved with bromides compared to chlorides due to better leaving-group reactivity .

    • Competing reactivity in mixed halogen systems (e.g., Cl and I) is controlled by temperature and reaction time .

Rhodium-Catalyzed C–H Arylation

The C-5 position of imidazo[1,2-a]pyridine derivatives undergoes regioselective arylation under rhodium catalysis when a carbonyl directing group is present at C-3 .

Optimized Protocol

  • Catalyst : [RhCp*Cl₂]₂ (3 mol%)

  • Oxidant : Ag₂O (4 equiv)

  • Solvent : Anhydrous MeOH

  • Temperature : 80°C

  • Yield : Up to 74% with 4-methoxyphenylboronic acid .

Substrate Scope

Boronic AcidProduct Yield (%)
4-Methoxyphenylboronic acid74
Phenylboronic acid68
  • Mechanistic Insight :

    • Electron density redistribution via NBO analysis confirms C-5 activation through steric and electronic effects of the C-3 carboxamide group .

Cytotoxicity and Prenylation Inhibition

CompoundIC₅₀ (HeLa cells, μM)Rab11A Prenylation Inhibition (LED, μM)
1b 13250
1g 14825
  • Structure-Activity Relationship :

    • Substituents at C-6 (e.g., aryl groups) enhance cytotoxicity and prenylation inhibition .

Preparation of Imidazo[1,2-a]pyridine-6-Boronic Acid Pinacol Ester

  • Step 1 : Miyaura borylation of 2-amino-5-bromopyridine with bis(pinacolato)diboron (1.1–1.5 eq) using Pd(dppf)Cl₂ (0.01–0.1 eq) and KOAc (2–3 eq) in 1,4-dioxane at 80°C (16 h, 99% yield) .

  • Step 2 : Cyclization with chloroacetaldehyde (40% aqueous) in ethanol under reflux (4 h, 60–66% yield) .

Stability and Handling

  • Storage : Stable at 2–8°C under inert conditions .

  • Purity : Commercial samples are ≥97% pure (HPLC) .

Emerging Directions

  • Metal-Free Syntheses : Recent protocols avoid transition metals by using halogenated ketones or bromomalonaldehyde for cyclization .

Scientific Research Applications

Drug Development

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown significant potential in developing targeted cancer therapies. For instance, studies have demonstrated that analogs of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa cells. In one study, several synthesized compounds were tested for their inhibitory concentrations (IC50), revealing that some had IC50 values below 150 μM, indicating potent activity against cancer cells .

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Activity Type
1a<150High Cytotoxicity
1b50Selective Inhibitor
1c386Moderate Activity
1d>735Negligible Activity

Chemical Biology

In chemical biology, this compound serves as a key component in the design of chemical probes. These probes are essential for studying biological processes and understanding disease mechanisms. The compound's ability to inhibit specific biological targets has been utilized to explore pathways involved in diseases such as cancer and tuberculosis .

Organic Synthesis

The compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules. This compound's boronic acid functionality allows it to participate effectively in these reactions, leading to the formation of various derivatives useful in medicinal chemistry .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as sensors and catalysts. The unique chemical properties of this compound enable the creation of materials with specific functionalities that can be applied in various technological fields .

Diagnostics

The compound also finds applications in diagnostics, particularly in formulating agents that aid in detecting specific biomolecules in medical tests. Its ability to interact selectively with biological targets makes it suitable for developing diagnostic tools that can provide insights into various health conditions .

Case Study 1: Anticancer Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer properties against HeLa cells. The study focused on determining the IC50 values to assess cytotoxicity. The results indicated that several compounds significantly inhibited cell growth at low concentrations.

Case Study 2: Tuberculosis Treatment

Research involving imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against Mycobacterium tuberculosis. Compounds were screened for minimum inhibitory concentrations (MIC), with some exhibiting MIC values ≤0.006 µM against drug-resistant strains . This highlights the compound's potential as a lead structure for developing new antitubercular agents.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-boronic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Acid Derivatives

{Imidazo[1,2-a]pyrimidin-6-yl}boronic acid hydrochloride
  • Structure : Replaces the pyridine ring with pyrimidine (two nitrogen atoms in the six-membered ring).
  • Properties: Molecular Formula: C₆H₇BClN₃O₂ vs. C₇H₈BClN₂O₂ (target compound). Molecular Weight: 199.4 vs. 198.41 g/mol.
  • Applications : Used in synthesizing kinase inhibitors but may exhibit distinct pharmacokinetics due to altered lipophilicity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid hydrochloride
  • Structure : Adds a 4-chlorophenyl substituent to the imidazo[1,2-a]pyridine core.
  • Properties :
    • Molecular Weight: 339.44 g/mol (vs. 198.41 g/mol for the target compound).
    • Synthesis: Prepared via HCl-mediated hydrolysis of a pinacol boronate ester, similar to the target compound’s synthesis .
  • Bioactivity : The chloroaryl group may enhance target affinity but could reduce metabolic stability compared to the unsubstituted boronic acid.

Halogenated Derivatives

8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride
  • Structure : Halogenated at positions 6 and 8 (Cl and Br).
  • Properties: Molecular Formula: C₇H₅BrCl₂N₂ vs. C₇H₈BClN₂O₂. Molecular Weight: 314.94 g/mol. Reactivity: Halogens enable Ullmann or Buchwald-Hartwig couplings, contrasting with the boronic acid’s cross-coupling utility.
6-Chloro-8-iodoimidazo[1,2-a]pyridine hydrochloride
  • Structure : Iodo and chloro substituents at positions 6 and 6.
  • Properties: Molecular Weight: 314.94 g/mol.

Pyridazine and Quinazoline Analogs

Imidazo[1,2-b]pyridazine Derivatives
  • Structure : Replaces pyridine with pyridazine (two adjacent nitrogen atoms).
  • Properties :
    • Example: N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide.
    • Bioactivity: Pyridazine analogs exhibit varied kinase inhibition profiles due to altered hydrogen-bonding capacity .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
  • Structure : Fused quinazoline-imidazopyridine system.
  • Bioactivity :
    • Compound 10n (IC₅₀ = 9.26 ± 1.54 µM) shows superior activity against cancer cell lines compared to simpler imidazopyridines, attributed to the planar quinazoline moiety enhancing DNA intercalation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity (IC₅₀) Reference
Imidazo[1,2-a]pyridine-6-boronic acid HCl C₇H₈BClN₂O₂ 198.41 Boronic acid, HCl salt N/A
{Imidazo[1,2-a]pyrimidin-6-yl}boronic acid HCl C₆H₇BClN₃O₂ 199.40 Pyrimidine core N/A
8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl C₇H₅BrCl₂N₂ 314.94 Halogenated N/A
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (10n) C₁₉H₁₄N₄O₂ 330.34 Fused quinazoline 9.26 ± 1.54 µM

Key Findings and Implications

  • Bioactivity : Quinazoline hybrids (e.g., 10n ) outperform simpler imidazopyridines, suggesting fused ring systems enhance target engagement .
  • Stability : Boronic acid derivatives require low-temperature storage (-20°C) to prevent hydrolysis, whereas halogenated analogs are more stable but less synthetically flexible .

Biological Activity

Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which contributes to their wide range of biological activities. These compounds have been explored for their potential as therapeutic agents against various diseases, including cancer, infections, and neurological disorders. The unique chemical structure allows for modifications that can enhance their efficacy and selectivity.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a recent study reported that 6-substituted imidazo[1,2-a]pyridine analogs showed half-maximal inhibitory concentrations (IC50) ranging from 25 to 150 μM against HeLa cells, indicating potent anticancer properties .
  • Antimicrobial Properties : Imidazo[1,2-a]pyridine compounds have also been identified as effective against Mycobacterium tuberculosis and other bacterial strains. Minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 0.03 µM, showcasing their potential as novel antibiotics .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, with some derivatives showing significant inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. One derivative demonstrated an IC50 value of 14.3 μM against snake venom PLA2 .

Structure-Activity Relationship (SAR)

The SAR analysis of Imidazo[1,2-a]pyridine derivatives reveals that modifications at the C6 position significantly influence their biological activity. Various substituents can enhance or diminish the compound's potency against specific targets:

Substituent TypeEffect on ActivityExample Compound
Alkyl GroupsIncrease cytotoxicityCompound 1b
Aromatic RingsEnhance selectivityCompound 1e
Functional GroupsAlter binding affinityCompound 3f

This table summarizes how different substituents affect the activity of imidazo[1,2-a]pyridine derivatives.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated a series of 12 novel 6-substituted imidazo[1,2-a]pyridine analogs for their activity against HeLa cells. The results indicated that half of the compounds had IC50 values below 150 μM, confirming their potential as anticancer agents .
  • Inhibition of Mycobacterium tuberculosis : High-throughput screening identified several imidazo[1,2-a]pyridine compounds with potent activity against M. tuberculosis. The most effective inhibitors specifically targeted QcrB in the bacterial electron transport chain .
  • Anti-inflammatory Activity : A derivative was shown to inhibit PLA2 with an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing imidazo[1,2-a]pyridine-6-boronic acid hydrochloride via Suzuki-Miyaura coupling?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For example, employ a 2³ factorial design to evaluate the impact of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., THF/water mixtures) on coupling efficiency. Monitor reaction progress via HPLC or LC-MS, and optimize for yield and purity using response surface methodology .
  • Key Considerations : Ensure boronic acid stability under basic conditions by pre-screening for protodeboronation side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry and detect residual solvents.
  • FT-IR : Identify boronic acid functional groups (B-O stretching ~1340 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Quantify chloride content to confirm hydrochloride salt formation .

Q. What are common side reactions during functionalization of this compound?

  • Methodology : Use kinetic studies to track intermediates via in-situ NMR or quenching experiments. For instance, monitor competitive protodeboronation under acidic conditions or undesired homo-coupling in the presence of excess oxidants. Mitigate these by adjusting pH, reducing reaction time, or adding stabilizers like pinacol .

Advanced Research Questions

Q. How can computational chemistry enhance the design of imidazo[1,2-a]pyridine-6-boronic acid derivatives for targeted applications?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate reaction pathways for cross-coupling to predict regioselectivity and transition-state energies.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions for novel derivatives .

Q. How should researchers resolve contradictions between theoretical predictions and experimental yields in cross-coupling reactions?

  • Methodology :

  • Sensitivity Analysis : Identify variables (e.g., solvent polarity, ligand steric effects) where computational models diverge from experimental data.
  • Microscale High-Throughput Screening : Test 100+ reaction conditions in parallel to empirically validate/refine computational predictions.
  • In-Silico Error Analysis : Incorporate solvent viscosity and diffusion effects into DFT models to improve accuracy .

Q. What strategies enable efficient scale-up of this compound synthesis while maintaining purity?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor crystallization and impurity profiles during scale-up.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and minimize waste via flow chemistry .

Q. How can researchers leverage cross-disciplinary approaches to study the environmental fate of imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Environmental Sampling : Use SPE-LC-MS/MS to detect trace residues in water or soil.
  • Ecotoxicity Assays : Evaluate biodegradability via OECD 301F tests and aquatic toxicity using Daphnia magna models.
  • Life Cycle Assessment (LCA) : Quantify environmental impacts from synthesis to disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.